cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione
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Overview
Description
cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione: is an organic compound belonging to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and two carbonyl groups at positions 2 and 6. The presence of methyl groups at positions 3 and 5 in the cis configuration adds to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, under acidic or basic conditions. For instance, the reaction of 3,5-dimethyl-1,3-diketone with an acid catalyst like sulfuric acid can lead to the formation of the desired pyranone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-2H-pyran-2,6(3H)-dione: Lacks the cis configuration.
3,5-Dimethyl-4H-pyran-4-one: Different ring structure and oxidation state.
3,5-Dimethyl-2,4-dihydroxy-6-methylpyran: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness
cis-3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione is unique due to its specific cis configuration and the presence of two carbonyl groups, which influence its reactivity and potential applications. Its structural features distinguish it from other pyranone derivatives, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(3S,5R)-3,5-dimethyloxane-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-3-5(2)7(9)10-6(4)8/h4-5H,3H2,1-2H3/t4-,5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFQWEJOHACJOL-SYDPRGILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473009 |
Source
|
Record name | cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-92-5 |
Source
|
Record name | cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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